Cidofovir sodium

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

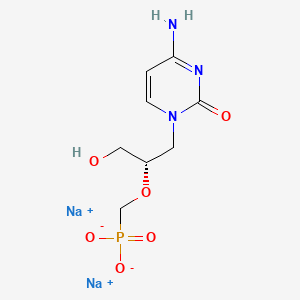

disodium;4-amino-1-[(2S)-3-hydroxy-2-(phosphonatomethoxy)propyl]pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N3O6P.2Na/c9-7-1-2-11(8(13)10-7)3-6(4-12)17-5-18(14,15)16;;/h1-2,6,12H,3-5H2,(H2,9,10,13)(H2,14,15,16);;/q;2*+1/p-2/t6-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKIAHFPOQYDOHP-ILKKLZGPSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)N=C1N)CC(CO)OCP(=O)([O-])[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=O)N=C1N)C[C@@H](CO)OCP(=O)([O-])[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N3Na2O6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127749-27-3 | |

| Record name | Cidofovir sodium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127749273 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CIDOFOVIR SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M83JB37U61 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Cidofovir Sodium's Effect on Viral DNA Polymerase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cidofovir, an acyclic nucleoside phosphonate, is a potent antiviral agent with a broad spectrum of activity against DNA viruses. Its therapeutic efficacy is primarily attributed to its selective inhibition of viral DNA polymerase. This technical guide provides an in-depth analysis of the molecular interactions between cidofovir and its target enzyme. It details the activation pathway of the prodrug, the kinetics of viral DNA polymerase inhibition, and the mechanisms of action that lead to the cessation of viral replication. Quantitative data on the inhibitory constants and substrate efficiency are presented, alongside detailed protocols for key in vitro experiments. Visual representations of the underlying biochemical pathways and experimental workflows are provided to facilitate a comprehensive understanding of cidofovir's antiviral activity.

Introduction

Cidofovir [(S)-1-(3-hydroxy-2-phosphonylmethoxypropyl)cytosine, HPMPC] is a synthetic analogue of deoxycytidine monophosphate.[1] It is administered as a prodrug, cidofovir sodium, which is subsequently converted into its pharmacologically active form within the host cell. Unlike many nucleoside analogues that require an initial phosphorylation step catalyzed by viral kinases, cidofovir's activation is dependent on host cellular enzymes.[2] This independence from viral enzymes allows cidofovir to be effective against certain viral strains that have developed resistance to other antiviral agents through mutations in their respective kinases.[3] The primary molecular target of cidofovir is the viral DNA polymerase, an enzyme essential for the replication of the viral genome.[4] The active metabolite of cidofovir, cidofovir diphosphate (CDVpp), acts as a competitive inhibitor and an alternative substrate for the viral DNA polymerase, thereby disrupting the synthesis of viral DNA.[3][5] This guide will elucidate the intricate details of this interaction.

Intracellular Activation of Cidofovir

Cidofovir is actively transported into host cells where it undergoes a two-step phosphorylation process to become the active antiviral agent, cidofovir diphosphate (CDVpp). This activation pathway is catalyzed entirely by cellular enzymes.[6]

The initial phosphorylation to cidofovir monophosphate is catalyzed by pyrimidine nucleoside monophosphate kinase. Subsequently, nucleoside diphosphate kinase catalyzes the second phosphorylation, yielding the active cidofovir diphosphate.[6] A portion of cidofovir monophosphate can also be converted to cidofovir-phosphocholine, which is believed to serve as an intracellular reservoir of the drug, contributing to its long intracellular half-life.[7]

Mechanism of Viral DNA Polymerase Inhibition

The antiviral activity of cidofovir is mediated by the selective action of cidofovir diphosphate (CDVpp) on viral DNA polymerases. CDVpp employs a dual mechanism to disrupt viral DNA synthesis: competitive inhibition and incorporation into the growing DNA chain leading to decreased processivity and, in some cases, chain termination.[3][8]

Competitive Inhibition

CDVpp is structurally similar to the natural substrate deoxycytidine triphosphate (dCTP). This structural analogy allows CDVpp to compete with dCTP for the active site of the viral DNA polymerase.[1] The affinity of CDVpp for viral DNA polymerases is significantly higher than for human cellular DNA polymerases, which is a key determinant of its selective toxicity.[3]

Incorporation and Chain Elongation Disruption

In addition to being a competitive inhibitor, CDVpp also serves as an alternative substrate for the viral DNA polymerase and can be incorporated into the nascent viral DNA strand opposite a guanine base in the template strand. The incorporation of a single cidofovir molecule can significantly slow down the rate of subsequent nucleotide addition.[5] For some viruses, such as human cytomegalovirus (HCMV), the incorporation of two consecutive cidofovir molecules effectively terminates DNA chain elongation.[9] For other viruses, like vaccinia virus and adenovirus, cidofovir acts as a "nonobligate" chain terminator, meaning that while subsequent nucleotide incorporation is severely impeded, it is not completely halted.[10]

Quantitative Data on Inhibitory Activity

The selective and potent inhibition of viral DNA polymerases by cidofovir diphosphate has been quantified through various kinetic studies. The inhibition constant (Ki) and the 50% inhibitory concentration (IC50) are key parameters that demonstrate the efficacy of CDVpp against viral polymerases compared to host cell polymerases.

| Enzyme | Virus/Organism | Ki (μM) | IC50 (μg/mL) | Reference |

| DNA Polymerase | Human Cytomegalovirus (HCMV) | 6.6 | - | [3] |

| DNA Polymerase | Vaccinia Virus | - | 4 | [3] |

| DNA Polymerase | Variola Virus | - | Varies by isolate | [11] |

| DNA Polymerase | Adenovirus | - | Not specified | [10] |

| DNA Polymerase α | Human | 51 | - | [3] |

| DNA Polymerase β | Human | 520 | - | [3] |

| DNA Polymerase γ | Human | 299 | - | [3] |

Table 1: Inhibitory constants (Ki) and 50% inhibitory concentrations (IC50) of cidofovir diphosphate against viral and human DNA polymerases.

The Michaelis constant (Km) provides insight into the substrate affinity of the polymerase. For HCMV DNA polymerase, the Km for a synthetic DNA primer-template was 90 ± 8 nM.[5] When a single molecule of cidofovir was incorporated into the 3'-terminus of the primer, the Km value for this altered primer-template increased to 165 ± 42 nM, indicating a lower affinity of the polymerase for the cidofovir-containing DNA.[5] Furthermore, HCMV DNA polymerase incorporates dCTP approximately 42 times more efficiently than it incorporates cidofovir diphosphate.[5]

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the interaction of cidofovir with viral DNA polymerases.

Purification of Viral DNA Polymerase

Objective: To obtain a highly purified and active viral DNA polymerase for use in in vitro inhibition and kinetic assays.

Methodology:

-

Source: Recombinant expression systems (e.g., baculovirus-infected insect cells or E. coli) are commonly used to overexpress the viral DNA polymerase gene (e.g., vaccinia virus E9L gene).[12]

-

Lysis: Infected or transformed cells are harvested and lysed using appropriate buffers containing detergents and protease inhibitors to release the cellular contents, including the viral polymerase.

-

Chromatography: A series of chromatographic steps are employed for purification. This typically includes:

-

Affinity Chromatography: Using columns with ligands that have a specific affinity for the polymerase (e.g., heparin-Sepharose or DNA-cellulose).

-

Ion-Exchange Chromatography: Separating proteins based on their net charge (e.g., using DEAE-cellulose or phosphocellulose columns).[8]

-

Size-Exclusion Chromatography: Separating proteins based on their size and shape.

-

-

Purity Assessment: The purity of the final enzyme preparation is assessed by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) followed by staining (e.g., Coomassie blue or silver staining).[12]

-

Enzyme Activity Assay: The activity of the purified polymerase is confirmed using a standard DNA polymerase assay with a known template-primer and radiolabeled dNTPs.

-

Storage: The purified enzyme is stored at -20°C or -80°C in a storage buffer containing glycerol to prevent freezing-induced denaturation.[12]

DNA Polymerase Inhibition Assay

Objective: To determine the inhibitory effect of cidofovir diphosphate on the activity of a purified viral DNA polymerase.

Methodology:

-

Reaction Mixture: Prepare a reaction mixture containing the following components in a suitable buffer (e.g., 30 mM Tris-HCl, pH 7.9, 5 mM MgCl₂, 70 mM NaCl, 1.8 mM dithiothreitol, 80 µg/ml bovine serum albumin):[12]

-

Purified viral DNA polymerase (e.g., 0.22 pmol).[12]

-

A synthetic primer-template DNA duplex. The primer is typically 5'-end labeled with a radioactive isotope (e.g., ³²P) or a fluorescent dye for detection.

-

A mixture of the four deoxyribonucleoside triphosphates (dATP, dGTP, dTTP, and dCTP) at known concentrations.

-

Varying concentrations of the inhibitor, cidofovir diphosphate (CDVpp).

-

-

Incubation: Initiate the reaction by adding the enzyme and incubate at a temperature optimal for the specific polymerase (e.g., 37°C) for a defined period.

-

Reaction Termination: Stop the reaction by adding a quenching solution, such as a buffer containing EDTA and formamide.

-

Product Analysis: Separate the DNA products by denaturing polyacrylamide gel electrophoresis.

-

Detection and Quantification: Visualize the radiolabeled or fluorescently labeled DNA products using autoradiography or fluorescence imaging. The amount of product formed in the presence of the inhibitor is compared to the amount formed in its absence to determine the percent inhibition.

-

IC50 Determination: The concentration of CDVpp that causes a 50% reduction in DNA polymerase activity (IC50) is calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Kinetic Analysis of Inhibition

Objective: To determine the kinetic parameters (Ki, Km, Vmax) of the interaction between cidofovir diphosphate and viral DNA polymerase.

Methodology:

-

Experimental Setup: The experimental setup is similar to the DNA polymerase inhibition assay. To determine the Ki for a competitive inhibitor, the initial velocity of the reaction is measured at various concentrations of the natural substrate (dCTP) and several fixed concentrations of the inhibitor (CDVpp).

-

Data Analysis: The data are plotted using a Lineweaver-Burk or Dixon plot.

-

Lineweaver-Burk Plot: A plot of 1/velocity versus 1/[substrate concentration]. For a competitive inhibitor, the lines for different inhibitor concentrations will intersect on the y-axis.

-

Dixon Plot: A plot of 1/velocity versus inhibitor concentration. The Ki can be determined from the intersection of the lines representing different substrate concentrations.

-

-

Km and Vmax Determination: To determine the Km and Vmax for the incorporation of CDVpp, similar kinetic assays are performed where CDVpp is the variable substrate in the absence of dCTP. The data are then fitted to the Michaelis-Menten equation.[12]

Conclusion

This compound, through its active metabolite cidofovir diphosphate, is a highly effective inhibitor of viral DNA polymerase. Its mechanism of action, involving both competitive inhibition and incorporation into the viral DNA, coupled with its activation by cellular enzymes, provides a robust and broad-spectrum antiviral activity. The significant difference in the affinity of cidofovir diphosphate for viral versus human DNA polymerases underscores its therapeutic selectivity. The experimental protocols and quantitative data presented in this guide offer a comprehensive framework for researchers engaged in the study of antiviral drug mechanisms and the development of novel therapeutic agents targeting viral replication.

References

- 1. Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Kinetic analysis of the interaction of cidofovir diphosphate with human cytomegalovirus DNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Clinical Potential of the Acyclic Nucleoside Phosphonates Cidofovir, Adefovir, and Tenofovir in Treatment of DNA Virus and Retrovirus Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. aacrjournals.org [aacrjournals.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. IC50 values (µg/ml) for cidofovir against all variola virus isolates tested on Vero cells [farm.ucl.ac.be]

- 12. Mechanism of Inhibition of Vaccinia Virus DNA Polymerase by Cidofovir Diphosphate - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical Properties of Cidofovir Sodium: An In-depth Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Cidofovir sodium, an essential antiviral agent. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed data, experimental methodologies, and visual representations of key biological and experimental processes.

Core Physicochemical Properties

This compound is the salt form of Cidofovir, an acyclic nucleoside phosphonate with potent antiviral activity against a broad spectrum of DNA viruses.[1][2] Understanding its physicochemical characteristics is fundamental for formulation development, analytical method development, and interpreting its biological activity.

General Properties

This compound is a white to off-white crystalline powder.[3] It is the dihydrate form of the active cidofovir molecule.[4]

Quantitative Physicochemical Data

The following tables summarize the key quantitative physicochemical properties of Cidofovir and its sodium salt.

| Property | Value | Reference |

| Molecular Formula | C8H12N3Na2O6P | [5] |

| Molecular Weight | 323.15 g/mol | [5] |

| Appearance | White crystalline powder | [3] |

| Melting Point | 260 °C (with decomposition) | [6][7] |

| Solubility (in water) | ≥ 170 mg/mL (at pH 6-8) | [8][9] |

| LogP (octanol/water) | -3.3 to -3.6 | [8][10] |

| pKa (Strongest Acidic) | 1.26 | [11] |

| pKa (Strongest Basic) | 4.71 | [11] |

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C8H14N3O6P | [10][12] |

| Molecular Weight | 279.19 g/mol | [10][12] |

Table 2: Properties of Cidofovir (Anhydrous)

Experimental Protocols

This section details the methodologies for determining the key physicochemical properties of this compound, providing a foundation for reproducible research.

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound.[4][13][14][15]

Methodology:

-

Preparation of Buffer Solutions: Prepare a series of aqueous buffer solutions covering a physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8, and 7.4).[13]

-

Sample Preparation: Add an excess amount of this compound to a sealed flask containing a known volume of the buffer solution. Ensure that a solid phase of the compound remains to confirm saturation.

-

Equilibration: Agitate the flasks at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[14][16]

-

Phase Separation: After equilibration, allow the suspension to settle. Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Centrifugation or filtration through a non-binding filter (e.g., 0.45 µm PVDF) can be used for clear separation.[13]

-

Quantification: Analyze the concentration of dissolved this compound in the aliquot using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

-

Data Analysis: The determined concentration represents the equilibrium solubility of this compound at that specific pH and temperature.

Determination of pKa (Potentiometric Titration)

Potentiometric titration is a precise method for determining the acid dissociation constants (pKa) of ionizable compounds.[6][7][12][17][18]

Methodology:

-

Sample Preparation: Dissolve a precisely weighed amount of this compound in deionized water or a suitable co-solvent to create a solution of known concentration (e.g., 1-10 mM).

-

Titration Setup: Calibrate a pH meter with standard buffer solutions (e.g., pH 4, 7, and 10). Place the sample solution in a thermostatted vessel and immerse the calibrated pH electrode.

-

Titration: Titrate the sample solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.

-

Data Collection: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the pH of the solution against the volume of titrant added. The pKa values can be determined from the inflection points of the resulting titration curve. The half-equivalence point, where half of the acidic or basic groups are neutralized, corresponds to the pKa.

Determination of Melting Point (Differential Scanning Calorimetry - DSC)

Differential Scanning Calorimetry (DSC) is a thermal analysis technique used to determine the melting point and other thermal transitions of a substance.[9][19][20][21][22]

Methodology:

-

Sample Preparation: Accurately weigh a small amount of this compound (typically 2-10 mg) into an aluminum DSC pan.[19] Crimp the pan with a lid to encapsulate the sample.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Scan: Heat the sample and reference pans at a controlled, linear rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).[20]

-

Data Collection: The DSC instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature. This heat flow is recorded as a function of temperature.

-

Data Analysis: The melting point is determined as the peak temperature of the endothermic event on the DSC thermogram, which corresponds to the melting of the crystalline solid.

Stability-Indicating HPLC Method and Forced Degradation Studies

A stability-indicating method is crucial for determining the stability of a drug substance under various environmental conditions. Forced degradation studies are performed to identify potential degradation products and to demonstrate the specificity of the analytical method.[5][8][23][24][25][26][27][28][29][30]

Forced Degradation Protocol (as per ICH guidelines):

-

Acid Hydrolysis: Expose a solution of this compound to an acidic condition (e.g., 0.1 M HCl) at an elevated temperature (e.g., 60-80 °C) for a defined period.

-

Base Hydrolysis: Expose a solution of this compound to a basic condition (e.g., 0.1 M NaOH) at an elevated temperature for a defined period.

-

Oxidative Degradation: Treat a solution of this compound with an oxidizing agent (e.g., 3-30% H2O2) at room temperature or slightly elevated temperature.

-

Thermal Degradation: Expose the solid drug substance or a solution to high temperatures (e.g., 60-80 °C).

-

Photodegradation: Expose the solid drug substance or a solution to light with a specified intensity and duration (e.g., 1.2 million lux hours and 200 watt-hours/m² of UV light).[25]

HPLC Method:

A reversed-phase HPLC method with UV detection is commonly employed. The method should be validated for specificity, linearity, accuracy, precision, and robustness to ensure it can separate Cidofovir from its degradation products.

Signaling Pathways and Experimental Workflows

Mechanism of Action and Intracellular Phosphorylation

Cidofovir is an acyclic nucleoside phosphonate analog of deoxycytidine.[21] It must be phosphorylated intracellularly to its active diphosphate metabolite, which then acts as a competitive inhibitor and an alternative substrate for viral DNA polymerase, leading to the termination of viral DNA chain elongation.[2][11]

Caption: Intracellular activation pathway of Cidofovir.

Cidofovir-Induced Apoptosis in HPV-Positive Cells

In addition to its direct antiviral effects, Cidofovir has been shown to induce apoptosis in human papillomavirus (HPV)-positive cells.[2][11] This is associated with the accumulation of the tumor suppressor protein p53 and the cyclin-dependent kinase inhibitor p21.[2]

Caption: Simplified signaling pathway of Cidofovir-induced apoptosis in HPV-positive cells.

Experimental Workflow for In Vitro Antiviral Activity Assay

A common research application of Cidofovir is the evaluation of its antiviral efficacy in cell culture. The following diagram illustrates a typical workflow for such an experiment.

Caption: Workflow for determining the in vitro antiviral activity of Cidofovir.

Handling and Storage for Research

Handling

Due to its mutagenic properties, appropriate safety precautions should be taken when handling Cidofovir.[3][31] This includes the use of personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses.[3] All handling of the powdered form and concentrated solutions should be performed in a certified chemical fume hood or biological safety cabinet.[3] In case of skin contact, the affected area should be washed thoroughly with soap and water.[32]

Storage

This compound powder should be stored in a well-sealed container in a dry, dark place. For short-term storage, 0-4 °C is recommended, while long-term storage should be at -20 °C.[20] Solutions of Cidofovir for injection are typically stored at controlled room temperature (15-30 °C) and should not be refrigerated or frozen.[31] Admixtures for infusion are generally recommended to be used within 24 hours of preparation.[31][32]

Conclusion

This technical guide provides a detailed summary of the physicochemical properties of this compound, along with standardized experimental protocols and visual representations of its mechanism of action and experimental workflows. This information is intended to support researchers and drug development professionals in their work with this important antiviral compound. Adherence to proper handling and safety procedures is paramount when working with Cidofovir in a laboratory setting.

References

- 1. researchgate.net [researchgate.net]

- 2. Induction of apoptosis by cidofovir in human papillomavirus (HPV)-positive cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. drugs.com [drugs.com]

- 4. bioassaysys.com [bioassaysys.com]

- 5. ijcrt.org [ijcrt.org]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 8. biopharminternational.com [biopharminternational.com]

- 9. sgs-institut-fresenius.de [sgs-institut-fresenius.de]

- 10. Cidofovir Monograph for Professionals - Drugs.com [drugs.com]

- 11. Inhibition of antiviral drug cidofovir on proliferation of human papillomavirus-infected cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 13. who.int [who.int]

- 14. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 15. dissolutiontech.com [dissolutiontech.com]

- 16. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 17. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 18. Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide - PMC [pmc.ncbi.nlm.nih.gov]

- 19. engineering.purdue.edu [engineering.purdue.edu]

- 20. Differential Scanning Calorimeter ASTM D3418, ASTM E1356, ISO 11357 [intertek.com]

- 21. commons.ggc.edu [commons.ggc.edu]

- 22. mse.washington.edu [mse.washington.edu]

- 23. resolvemass.ca [resolvemass.ca]

- 24. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 25. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 26. ijper.org [ijper.org]

- 27. impactfactor.org [impactfactor.org]

- 28. journalijtdh.com [journalijtdh.com]

- 29. researchgate.net [researchgate.net]

- 30. A novel stability-indicating HPLC-DAD method for determination of favipiravir, a potential antiviral drug for COVID-19 treatment; application to degradation kinetic studies and in-vitro dissolution profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 31. globalrph.com [globalrph.com]

- 32. Cidofovir | C8H14N3O6P | CID 60613 - PubChem [pubchem.ncbi.nlm.nih.gov]

Cidofovir Sodium's Activity Against Herpesviruses: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cidofovir is an acyclic nucleoside phosphonate with potent, broad-spectrum antiviral activity against a wide range of DNA viruses, including the members of the Herpesviridae family.[1][2] Its mechanism of action, which involves the selective inhibition of viral DNA polymerases, is independent of virus-encoded thymidine kinase, rendering it effective against acyclovir-resistant viral strains.[3][4] This technical guide provides an in-depth overview of cidofovir's anti-herpesvirus activity, detailing its molecular mechanism, summarizing quantitative efficacy data, outlining common experimental protocols for its evaluation, and discussing mechanisms of viral resistance.

Mechanism of Action

Cidofovir is a monophosphate nucleotide analog of deoxycytidine.[5][6] Unlike nucleoside analogs such as acyclovir, which require an initial phosphorylation step catalyzed by a viral kinase, cidofovir bypasses this requirement.[4][7] Its activation to the pharmacologically active form, cidofovir diphosphate, is carried out entirely by host cell enzymes in a two-step process.[8][9]

-

First Phosphorylation: Cidofovir is converted to cidofovir monophosphate by pyrimidine nucleoside monophosphate kinase.[8][10]

-

Second Phosphorylation: Cidofovir monophosphate is further phosphorylated to cidofovir diphosphate. Enzymes capable of catalyzing this step include pyruvate kinase, creatine kinase, and nucleoside diphosphate kinase.[8]

The active cidofovir diphosphate acts as a competitive inhibitor of viral DNA polymerases, competing with the natural substrate, deoxycytidine triphosphate (dCTP).[5][11] It can also be incorporated into the growing viral DNA chain.[1][11] The incorporation of cidofovir slows down viral DNA synthesis and, because the viral DNA polymerase is unable to excise the incorporated drug, leads to the inhibition of viral replication.[1][12] Cidofovir diphosphate shows significantly higher affinity for viral DNA polymerases than for human cellular DNA polymerases, which accounts for its selective antiviral activity.[11] The active metabolite has a prolonged intracellular half-life (up to 65 hours), allowing for infrequent dosing.[5][12][13]

Quantitative In Vitro Activity Against Herpesviruses

Cidofovir demonstrates potent activity against all eight human herpesviruses. The 50% effective concentration (EC₅₀), the concentration of a drug that inhibits viral replication by 50%, is a standard measure of in vitro antiviral potency. The tables below summarize the EC₅₀ values for cidofovir against various herpesviruses from published studies. It is important to note that these values can vary based on the viral strain, cell line, and specific assay used.

Table 1: Cidofovir Activity against Alphaherpesviruses (HSV-1, HSV-2, VZV)

| Virus | Strain | Cell Type | Assay Method | EC₅₀ (µM) | Citation |

| HSV-1 | KOS | MRC-5 | DNA Reduction | 3.3 | [14] |

| HSV-1 | KOS | Vero | Plaque Reduction | 6.43 | [15] |

| HSV-1 | (Clinical) | HFF | Plaque Reduction | 0.08 - 0.54 | [16] |

| HSV-2 | G | HFF | Plaque Reduction | 0.04 - 0.26 | [16] |

| HSV-2 | (Clinical) | - | Antigen Reduction | 13.06 (Resistant) | [17][18] |

| VZV | Ellen | HFF | Plaque Reduction | 0.54 | [16] |

| VZV | (Clinical) | HFF | Plaque Reduction | 0.09 - 0.55 | [16] |

Table 2: Cidofovir Activity against Betaherpesviruses (CMV, HHV-6, HHV-7)

| Virus | Strain | Cell Type | Assay Method | EC₅₀ (µM) | Citation |

| HCMV | AD169 | MRC-5 | DNA Reduction | 0.47 | [14] |

| HCMV | AD169 | HFF | Plaque Reduction | 0.35 - 1.1 | [16] |

| HCMV | (Clinical) | HFF | Plaque Reduction | 0.25 - 0.98 | [16] |

| HHV-6A | U1102 | CBMC | Dot Blot Antigen | ~0.3 (µg/mL) | [19] |

| HHV-6B | Z29 | CBMC | Dot Blot Antigen | ~1.2 (µg/mL) | [19] |

| HHV-7 | JI | CBMC | Dot Blot Antigen | ~3.0 (µg/mL) | [19] |

Table 3: Cidofovir Activity against Gammaherpesviruses (EBV, HHV-8)

| Virus | Strain | Cell Type | Assay Method | EC₅₀ (µM) | Citation |

| EBV | P3HR-1 | P3HR-1 | Real-Time PCR | 0.27 | [20] |

| HHV-8 | (Induced) | BCBL-1 | Real-Time PCR | 0.43 | [21] |

| HHV-8 | (Induced) | BCBL-1 | Real-Time PCR | 0.28 | [20] |

Abbreviations: HSV (Herpes Simplex Virus), VZV (Varicella-Zoster Virus), HCMV (Human Cytomegalovirus), HHV (Human Herpesvirus), EBV (Epstein-Barr Virus), MRC-5 (human lung fibroblast), HFF (human foreskin fibroblast), Vero (African green monkey kidney), CBMC (cord blood mononuclear cells), BCBL-1 (B-cell lymphoma line).

Experimental Protocols

The in vitro antiviral activity of cidofovir is commonly determined using several standardized assays. The choice of assay depends on the specific virus and the endpoint being measured.

Plaque Reduction Assay (PRA)

This is a functional assay that measures the ability of a drug to inhibit the production of infectious virus particles.

Methodology:

-

Cell Seeding: A confluent monolayer of a susceptible cell line (e.g., human foreskin fibroblasts for CMV or HSV) is prepared in multi-well plates.

-

Virus Inoculation: The cell monolayers are infected with a standardized amount of virus, calculated to produce a countable number of plaques (typically 50-100 per well).

-

Drug Application: After a viral adsorption period (e.g., 1-2 hours), the virus inoculum is removed. The cells are then overlaid with a semi-solid medium (e.g., methylcellulose or agarose) containing serial dilutions of cidofovir or a placebo control.

-

Incubation: Plates are incubated for a period that allows for plaque formation (e.g., 3-10 days, depending on the virus).

-

Plaque Visualization: The semi-solid overlay is removed, and the cell monolayer is fixed and stained (e.g., with crystal violet). Plaques, which are zones of cell death caused by viral replication, appear as clear areas against the stained cell background.

-

Data Analysis: The number of plaques in each well is counted. The EC₅₀ is calculated as the drug concentration that reduces the number of plaques by 50% compared to the virus control wells.

DNA Reduction Assay / Real-Time PCR-Based Assay

This assay quantifies the amount of viral DNA produced in the presence of an antiviral agent, providing a direct measure of the inhibition of viral replication.

Methodology:

-

Infection and Treatment: Susceptible cells are seeded in multi-well plates and infected with the virus. Following infection, the cells are cultured in a medium containing various concentrations of cidofovir.

-

Incubation: The plates are incubated for a defined period (e.g., 48-72 hours) to allow for multiple rounds of viral replication.

-

DNA Extraction: Total DNA (cellular and viral) is extracted from the cells at the end of the incubation period. For HHV-8 or EBV, viral DNA may be quantified from the supernatant of induced lytic replication.[20][21]

-

Quantitative PCR (qPCR): The amount of viral DNA is quantified using real-time PCR with primers and probes specific to a conserved region of the viral genome.

-

Data Analysis: A standard curve is used to determine the viral DNA copy number in each sample. The EC₅₀ is calculated as the drug concentration that reduces the quantity of viral DNA by 50% relative to the untreated control.[20]

Mechanisms of Resistance

Resistance to cidofovir in herpesviruses is uncommon but can develop through mutations in the gene encoding the viral DNA polymerase.[18][22][23] These mutations alter the enzyme's structure, reducing its affinity for cidofovir diphosphate while retaining its ability to bind the natural dCTP substrate. Because cidofovir's activation is independent of viral thymidine kinase (TK), TK-deficient or TK-altered HSV and VZV strains, which are the most common cause of acyclovir resistance, generally remain fully susceptible to cidofovir.[2][24][25] This makes cidofovir a critical therapeutic option for managing acyclovir-resistant herpesvirus infections in immunocompromised patients.[3][23][24]

Conclusion

Cidofovir is a potent inhibitor of herpesvirus replication with a unique mechanism of action that confers activity against strains resistant to other antivirals. Its broad-spectrum efficacy, established through extensive in vitro quantitative analysis, and its distinct resistance profile make it an important agent in the antiviral armamentarium. The experimental protocols detailed herein provide a framework for the continued evaluation of cidofovir and the development of novel anti-herpesvirus therapies.

References

- 1. Cidofovir - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Antiviral drug resistance in herpesviruses other than cytomegalovirus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. Cidofovir | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 7. Antiviral therapy for human cytomegalovirus - Human Herpesviruses - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Identification of enzymes catalyzing two-step phosphorylation of cidofovir and the effect of cytomegalovirus infection on their activities in host cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. go.drugbank.com [go.drugbank.com]

- 12. Topical Cidofovir for Treatment of Resistant Viral Infections - ProQuest [proquest.com]

- 13. journals.asm.org [journals.asm.org]

- 14. journals.asm.org [journals.asm.org]

- 15. Redirecting [linkinghub.elsevier.com]

- 16. Comparative Activities of Lipid Esters of Cidofovir and Cyclic Cidofovir against Replication of Herpesviruses In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 17. academic.oup.com [academic.oup.com]

- 18. academic.oup.com [academic.oup.com]

- 19. Comparison of antiviral compounds against human herpesvirus 6 and 7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Evaluation of Epstein-Barr Virus, Human Herpesvirus 6 (HHV-6), and HHV-8 Antiviral Drug Susceptibilities by Use of Real-Time-PCR-Based Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Evaluation of Susceptibility of Human Herpesvirus 8 to Antiviral Drugs by Quantitative Real-Time PCR - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Resistance of herpes simplex viruses to nucleoside analogues: mechanisms, prevalence, and management - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Herpesvirus resistance to antiviral drugs: a review of the mechanisms, clinical importance and therapeutic options - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Greater Efficacy of Cidofovir Than of Foscarnet for the Treatment of Acyclovir-Resistant Herpes Simplex Virus Infection After Allogeneic Hematopoietic Stem Cell Transplantation - PMC [pmc.ncbi.nlm.nih.gov]

- 25. journals.asm.org [journals.asm.org]

The Molecular Basis of Cidofovir's Selectivity for Viral Enzymes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cidofovir is a potent acyclic nucleoside phosphonate antiviral agent with a broad spectrum of activity against numerous DNA viruses. Its clinical efficacy is rooted in its selective targeting of viral DNA polymerases over host cellular DNA polymerases. This selectivity is paramount to its therapeutic index, minimizing toxicity to the host while effectively inhibiting viral replication. This technical guide delves into the molecular underpinnings of Cidofovir's selective action, providing a comprehensive overview of its mechanism, quantitative data on its enzymatic inhibition, and detailed experimental protocols for its evaluation.

Mechanism of Action: A Tale of Two Polymerases

Cidofovir is administered as a prodrug and must be intracellularly phosphorylated to its active form, Cidofovir diphosphate (CDVpp), by host cellular enzymes.[1][2][3] Unlike many nucleoside analogs that require a viral kinase for the initial phosphorylation step, Cidofovir's activation is independent of viral enzymes, allowing it to be effective against viruses that have developed resistance to other antivirals through mutations in their kinases.[1][4]

The active metabolite, CDVpp, acts as a competitive inhibitor of the natural substrate, deoxycytidine triphosphate (dCTP), for viral DNA polymerases.[5][6] The crux of Cidofovir's selectivity lies in the significantly higher affinity of CDVpp for viral DNA polymerases compared to human DNA polymerases.[5] This differential affinity ensures that the drug preferentially disrupts viral DNA synthesis.

Upon binding to the viral DNA polymerase, CDVpp can be incorporated into the growing viral DNA chain.[1][5] The consequences of this incorporation vary among different viruses. For human cytomegalovirus (HCMV), the incorporation of a single Cidofovir molecule slows down DNA synthesis, while the incorporation of two consecutive molecules leads to chain termination.[5] In the case of vaccinia virus, the incorporation of Cidofovir also slows the rate of primer extension, and while the 3'-5' proofreading exonuclease activity of the viral polymerase can excise a terminal Cidofovir molecule, it is resistant to removal when in a penultimate position, thereby inhibiting the proofreading function and potentially leading to error-prone DNA synthesis.[1][7]

Quantitative Analysis of Enzyme Inhibition

The selectivity of Cidofovir is quantitatively demonstrated by comparing the inhibition constants (Ki) of its active diphosphate form (CDVpp) for viral and human DNA polymerases, as well as the 50% effective concentration (EC50) and 50% inhibitory concentration (IC50) values against various viruses and cell lines.

| Enzyme/Virus | Parameter | Value | Reference |

| Human Cytomegalovirus (HCMV) DNA Polymerase | Ki (for CDVpp) | 6.6 µM | [5] |

| Human DNA Polymerase α | Ki (for CDVpp) | 51 µM | [5] |

| Human DNA Polymerase β | Ki (for CDVpp) | 520 µM | [5] |

| Human DNA Polymerase γ | Ki (for CDVpp) | 299 µM | [5] |

| Vaccinia Virus | IC50 | 4 µg/mL | [5] |

| Variola Virus | IC50 | ~2 µg/mL (7 µM) | [5] |

| Parvovirus B19 (in UT7/EpoS1 cells) | EC50 | 7.45-41.27 µM | [8] |

| Adenovirus Genotype 8 (in A549 cells) | IC50 | Not specified | [9] |

| Cowpox Virus | IC50 | Not specified | [10] |

| Monkeypox Virus | IC50 | Not specified | [10] |

| Molluscum Contagiosum Virus | IC50 | Not specified | [10] |

Experimental Protocols

DNA Polymerase Inhibition Assay

This assay is fundamental to determining the inhibitory activity of Cidofovir diphosphate against viral and host DNA polymerases.

a. Purification of Viral DNA Polymerase:

-

Objective: To obtain a highly purified and active viral DNA polymerase for use in inhibition assays.

-

General Protocol:

-

Infect susceptible host cells with the virus of interest.

-

After a suitable incubation period to allow for viral replication and protein expression, harvest the infected cells.

-

Lyse the cells using a suitable lysis buffer (e.g., containing non-ionic detergents and protease inhibitors).

-

Clarify the lysate by centrifugation to remove cellular debris.

-

Subject the supernatant to a series of chromatographic steps. This may include affinity chromatography (e.g., using heparin-sepharose or a column with antibodies against the polymerase), ion-exchange chromatography, and size-exclusion chromatography.

-

Monitor the purification process by SDS-PAGE and Western blotting using specific antibodies against the viral DNA polymerase.

-

Assess the enzymatic activity of the purified fractions using a DNA polymerase activity assay.

-

Pool the active fractions and store at -80°C in a storage buffer containing glycerol to maintain stability.

-

b. Enzyme Inhibition Assay Protocol:

-

Objective: To determine the inhibition constant (Ki) of CDVpp for the purified DNA polymerase.

-

Materials:

-

Purified viral or human DNA polymerase.

-

Primer-template DNA substrate (e.g., a synthetic oligonucleotide primer annealed to a longer template). The primer is typically radiolabeled (e.g., with ³²P) or fluorescently labeled for detection.

-

Deoxynucleoside triphosphates (dNTPs), including dCTP.

-

Cidofovir diphosphate (CDVpp) at various concentrations.

-

Reaction buffer: Typically contains Tris-HCl (pH 7.5-8.0), MgCl₂, dithiothreitol (DTT), and bovine serum albumin (BSA).

-

-

Procedure:

-

Prepare reaction mixtures in microcentrifuge tubes. Each reaction should contain the reaction buffer, a fixed concentration of the primer-template DNA, and varying concentrations of the natural substrate (dCTP) and the inhibitor (CDVpp).

-

Initiate the reaction by adding the purified DNA polymerase.

-

Incubate the reactions at the optimal temperature for the enzyme (e.g., 37°C) for a defined period, ensuring the reaction remains in the linear range.

-

Stop the reaction by adding a stop solution (e.g., EDTA and formamide).

-

Denature the DNA products by heating.

-

Separate the reaction products by denaturing polyacrylamide gel electrophoresis (PAGE). The gel will separate the unextended primer from the extended DNA products.

-

Visualize and quantify the amount of extended product using autoradiography (for radiolabeled primers) or fluorescence imaging.

-

Determine the initial reaction velocities at each substrate and inhibitor concentration.

-

Calculate the Ki value using appropriate kinetic models, such as the Michaelis-Menten equation and Dixon or Lineweaver-Burk plots, to determine the mode of inhibition (e.g., competitive).

-

Antiviral Activity Assay (Plaque Reduction Assay)

This cell-based assay determines the concentration of Cidofovir required to inhibit viral replication.

-

Objective: To determine the 50% effective concentration (EC50) of Cidofovir against a specific virus.

-

Materials:

-

Susceptible host cell line.

-

Virus stock with a known titer.

-

Cidofovir at various concentrations.

-

Cell culture medium.

-

Overlay medium (e.g., medium containing carboxymethylcellulose or agar) to restrict virus spread and allow plaque formation.

-

Staining solution (e.g., crystal violet) to visualize cell monolayers.

-

-

Procedure:

-

Seed host cells in multi-well plates and grow to confluency.

-

Prepare serial dilutions of Cidofovir in cell culture medium.

-

Remove the growth medium from the cell monolayers and infect with a standardized amount of virus (e.g., 100 plaque-forming units per well).

-

Allow the virus to adsorb to the cells for a specific period (e.g., 1-2 hours).

-

Remove the viral inoculum and wash the cell monolayers.

-

Add the different concentrations of Cidofovir to the respective wells. Include a no-drug control.

-

Overlay the cell monolayers with the overlay medium containing the corresponding concentrations of Cidofovir.

-

Incubate the plates for a period sufficient for plaque formation (typically 3-10 days, depending on the virus).

-

Fix the cells (e.g., with formalin) and stain with crystal violet. The viable cells will stain, while the areas of viral-induced cell death (plaques) will remain clear.

-

Count the number of plaques in each well.

-

Calculate the percentage of plaque reduction for each drug concentration compared to the no-drug control.

-

Determine the EC50 value by plotting the percentage of plaque reduction against the drug concentration and fitting the data to a dose-response curve.

-

Visualizations

Cidofovir Activation and Mechanism of Action

Caption: Intracellular activation of Cidofovir and its mechanism of action on viral DNA polymerase.

Experimental Workflow for Determining Cidofovir's Antiviral Activity

Caption: Workflow for the plaque reduction assay to determine the EC50 of Cidofovir.

Conclusion

The selectivity of Cidofovir for viral DNA polymerases is a multifaceted process that begins with its efficient intracellular activation and culminates in the potent and preferential inhibition of viral DNA synthesis. The significant difference in the affinity of its active metabolite, CDVpp, for viral versus host polymerases provides a solid molecular foundation for its therapeutic window. The detailed experimental protocols provided herein serve as a guide for researchers to further investigate the nuances of Cidofovir's activity and to evaluate the potential of novel antiviral candidates. A thorough understanding of these molecular interactions is critical for the continued development of effective and safe antiviral therapies.

References

- 1. Mechanism of Inhibition of Vaccinia Virus DNA Polymerase by Cidofovir Diphosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Cidofovir Mnemonic for USMLE [pixorize.com]

- 5. mdpi.com [mdpi.com]

- 6. Kinetic analysis of the interaction of cidofovir diphosphate with human cytomegalovirus DNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. go.drugbank.com [go.drugbank.com]

- 8. Antiviral effect of cidofovir on parvovirus B19 replication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Clinical Potential of the Acyclic Nucleoside Phosphonates Cidofovir, Adefovir, and Tenofovir in Treatment of DNA Virus and Retrovirus Infections - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Cidofovir Sodium In Vitro Antiviral Assay

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to performing in vitro antiviral assays for Cidofovir sodium, a crucial tool for virology research and antiviral drug development. Cidofovir is a potent nucleotide analog with a broad spectrum of activity against DNA viruses.[1][2] This application note details its mechanism of action, outlines a standardized protocol for determining its antiviral efficacy and cytotoxicity in cell culture, and provides guidelines for data analysis and interpretation.

Mechanism of Action

Cidofovir is an acyclic nucleoside phosphonate analog of deoxycytidine monophosphate.[3] It exerts its antiviral effect by selectively inhibiting viral DNA synthesis.[1] Following uptake into the host cell, cellular enzymes phosphorylate Cidofovir into its active metabolite, cidofovir diphosphate.[4] This active form acts as a competitive inhibitor of viral DNA polymerases, competing with the natural substrate, deoxycytidine triphosphate (dCTP).[2][4] The incorporation of cidofovir diphosphate into the growing viral DNA chain results in the termination of DNA elongation, thereby halting viral replication.[4][5] This inhibitory action is significantly more potent against viral DNA polymerases than human DNA polymerases.[5]

Caption: Mechanism of action of Cidofovir.

Antiviral Spectrum

Cidofovir has demonstrated in vitro activity against a wide range of DNA viruses. Its broad-spectrum efficacy makes it a subject of interest for various viral infections.[2][5]

| Virus Family | Examples of Susceptible Viruses |

| Herpesviridae | Cytomegalovirus (CMV), Herpes Simplex Virus (HSV-1, HSV-2), Varicella-Zoster Virus (VZV), Epstein-Barr Virus (EBV), Human Herpesvirus 6, 7, & 8.[3][5] |

| Adenoviridae | Various human adenovirus serotypes.[5][6] |

| Poxviridae | Variola (smallpox) virus, Vaccinia virus, Monkeypox virus, Molluscum contagiosum virus.[5] |

| Papillomaviridae | Human Papillomavirus (HPV).[5] |

| Polyomaviridae | BK virus, JC virus.[5] |

| Iridoviridae | (As demonstrated in some non-human models).[7] |

Experimental Protocols

Evaluating the antiviral potential of Cidofovir requires two parallel assays: one to determine its efficacy against the virus and another to assess its toxicity to the host cells. The ratio of these activities determines the Selectivity Index (SI), a critical measure of a drug's therapeutic potential.

Caption: General workflow for in vitro antiviral and cytotoxicity assays.

Protocol 1: Antiviral Assay (CPE Reduction)

This protocol determines the concentration of Cidofovir that inhibits the virus-induced cytopathic effect (CPE) by 50% (EC₅₀).

Materials:

-

Susceptible host cell line (e.g., MRC-5, HeLa, Vero)

-

Virus stock with a known titer

-

This compound salt

-

Cell culture medium (e.g., DMEM or MEM) with fetal bovine serum (FBS)

-

96-well flat-bottom microplates

-

Crystal Violet staining solution (0.5% in 20% methanol)

Procedure:

-

Cell Seeding: Trypsinize and count host cells. Seed the cells into 96-well plates at a density that forms a confluent monolayer within 24 hours. Incubate at 37°C with 5% CO₂.

-

Drug Preparation: Prepare a stock solution of Cidofovir in a sterile, aqueous buffer. Create a series of 2-fold or 3-fold serial dilutions in a low-serum (e.g., 2% FBS) medium.

-

Infection: Once the cell monolayer is confluent, remove the growth medium. Infect the cells with the virus at a low multiplicity of infection (MOI), leaving some wells uninfected as cell controls. Allow the virus to adsorb for 1-2 hours.[8]

-

Treatment: After the adsorption period, remove the virus inoculum and wash the cells gently with a phosphate-buffered saline (PBS). Add 100 µL of the prepared Cidofovir dilutions to the appropriate wells. Include "virus control" (infected, no drug) and "cell control" (uninfected, no drug) wells.

-

Incubation: Incubate the plates at 37°C with 5% CO₂. Monitor the plates daily for the appearance of CPE. The assay is complete when the virus control wells show 80-100% CPE (typically 3-7 days).

-

Staining: Discard the medium from the wells. Gently wash the cell monolayer with PBS. Add 100 µL of Crystal Violet solution to each well and incubate for 10-15 minutes at room temperature.

-

Quantification: Wash away the excess stain with water and allow the plates to dry. Solubilize the stain in each well using a solvent (e.g., methanol or isopropanol). Read the optical density (OD) at 570-595 nm using a microplate reader.

Protocol 2: Cytotoxicity Assay (MTT or XTT Assay)

This protocol determines the concentration of Cidofovir that reduces host cell viability by 50% (CC₅₀). It should be run in parallel with the antiviral assay using an uninfected plate.

Materials:

-

Materials from Protocol 1 (excluding virus)

-

MTT or XTT reagent kit

Procedure:

-

Cell Seeding & Treatment: Prepare a 96-well plate with a confluent cell monolayer as described in Protocol 1. Remove the growth medium and add the same serial dilutions of Cidofovir used in the antiviral assay. Include "cell control" wells with medium only.

-

Incubation: Incubate the plate for the same duration as the antiviral assay.

-

Viability Assessment: At the end of the incubation period, add the MTT or XTT reagent to each well according to the manufacturer's instructions. Incubate for the recommended time (typically 2-4 hours) to allow for the conversion of the tetrazolium salt to formazan by metabolically active cells.

-

Quantification: If using MTT, add the solubilization solution. Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.

Data Analysis and Interpretation

-

Calculate Percent Inhibition/Viability:

-

Antiviral Activity (% Protection): [(OD_treated - OD_virus_control) / (OD_cell_control - OD_virus_control)] * 100

-

Cell Viability (%): (OD_treated / OD_cell_control) * 100

-

-

Determine EC₅₀ and CC₅₀: Plot the percent protection (for antiviral activity) or percent viability (for cytotoxicity) against the logarithm of the drug concentration. Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the EC₅₀ and CC₅₀ values.

-

Calculate Selectivity Index (SI): The SI is a measure of the drug's therapeutic window. A higher SI value indicates greater selectivity for viral targets over host cells.

-

SI = CC₅₀ / EC₅₀

-

Example Data

The following table provides illustrative EC₅₀ and CC₅₀ values. Actual values must be determined empirically as they vary significantly with the virus strain, cell line, and assay conditions.

| Parameter | Virus/Cell Line | Value (µM) | Reference |

| EC₅₀ | Vaccinia Virus (in HeLa-S3) | ~38 µM | Based on a hollow-fiber model system[8] |

| CC₅₀ | MRC-5 cells | >100 µM | Illustrative, may vary[9] |

| CC₅₀ | HFF cells | ~50 µM | Illustrative, may vary[9] |

| SI | (Calculated) | >2.6 | Based on the illustrative data above |

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Cidofovir | C8H14N3O6P | CID 60613 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. cidofovir, sodium salt | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 4. youtube.com [youtube.com]

- 5. Cidofovir - Wikipedia [en.wikipedia.org]

- 6. Clinical and in vitro evaluation of cidofovir for treatment of adenovirus infection in pediatric hematopoietic stem cell transplant recipients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antiviral activity spectrum of cidofovir [farm.ucl.ac.be]

- 8. Pharmacodynamics of Cidofovir for Vaccinia Virus Infection in an In Vitro Hollow-Fiber Infection Model System - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols for Cidofovir Sodium Efficacy in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cidofovir (Vistide®) is an acyclic nucleoside phosphonate analogue of cytosine with potent, broad-spectrum activity against a range of DNA viruses.[1][2] It is approved for the treatment of cytomegalovirus (CMV) retinitis in AIDS patients and is considered a critical antiviral for treating complications from smallpox vaccination and potential bioterrorism events involving orthopoxviruses.[3][4][5] Its efficacy is attributed to its long intracellular half-life, allowing for less frequent dosing compared to other antiviral agents.[6] These application notes provide a summary of quantitative data and detailed experimental protocols from key preclinical animal model studies demonstrating the efficacy of Cidofovir against various viral pathogens.

Mechanism of Action

Cidofovir is administered as a prodrug and must be phosphorylated intracellularly by host cell enzymes to its active diphosphate metabolite, Cidofovir diphosphate (CDVpp).[6][7] This activation is independent of viral enzymes, a key advantage in treating viruses resistant to drugs requiring viral kinase activation. CDVpp acts as a competitive inhibitor of viral DNA polymerase, competing with the natural substrate, deoxycytidine triphosphate (dCTP).[6] Upon incorporation into the growing viral DNA strand, it slows and can ultimately terminate DNA chain elongation, thereby preventing viral replication.[1][8]

Caption: Mechanism of action of Cidofovir.

Orthopoxvirus Efficacy Studies (Cowpox, Vaccinia, Monkeypox, Ectromelia)

Cidofovir has demonstrated significant efficacy in various animal models of orthopoxvirus infection, making it a key candidate for smallpox preparedness. Studies in mice, rabbits, and nonhuman primates have shown high rates of protection against lethal challenges when administered pre- or post-exposure via systemic, topical, or aerosolized routes.[1][8][9][10]

Quantitative Data Summary: Orthopoxviruses

| Animal Model | Virus | Cidofovir Dose & Route | Key Findings | Citation |

| BALB/c Mice | Cowpox (Aerosol) | 100 mg/kg, single dose (SC) on day 0, 2, or 4 post-infection | 90-100% survival. | [1] |

| BALB/c Mice | Cowpox (Intranasal) | 100 mg/kg, single dose (SC) from day -4 to +3 post-infection | 80-100% survival. | [1] |

| BALB/c Mice | Cowpox (Aerosol) | 0.5-5 mg/kg (Aerosol) | More effective than 100 mg/kg (SC) in reducing lung viral titers and pathology. | [9] |

| Hairless Mice (SKH-1) | Cowpox (Cutaneous) | 5% topical cream | More effective than systemic treatment at reducing virus titers in skin, lung, kidney, and spleen. | [3] |

| Immunocompromised Mice | Vaccinia (Cutaneous) | 1% topical cream (twice daily) vs. 100 mg/kg (parenteral, every 3 days) | Topical treatment was superior in reducing lesion severity and viral titers in the skin. | [11] |

| BALB/c Mice | Ectromelia (Intranasal) | 5 mg/kg, single dose (route not specified) on day 6 post-infection | 100% protection (control MTTD was 10.2 days). | [12] |

| New Zealand Rabbits | Rabbitpox (Aerosol) | 1.75 mg/kg (Aerosol, daily for 3 days post-exposure) | 100% survival (untreated controls had 0% survival). | [10] |

| Cynomolgus Monkeys | Monkeypox (Aerosol) | Treatment started within a few days of exposure | Rescued animals from an overwhelming viral challenge. | [2] |

Experimental Protocol: Murine Model of Lethal Cowpox Virus (Aerosol Challenge)

This protocol is based on studies demonstrating the high efficacy of a single dose of Cidofovir against a lethal respiratory orthopoxvirus infection.[1][9]

1. Animal Model:

-

Species: BALB/c mice (female, weanling, 3-7 weeks old).[1]

-

Housing: Housed in filter-top microisolator cages with autoclaved food and water provided ad libitum. Studies conducted under appropriate biosafety level containment (e.g., BSL-3).[1]

2. Virus Challenge:

-

Virus: Cowpox virus, Brighton strain.[9]

-

Challenge Route: Small-particle (1 µm) aerosol exposure.[9]

-

Dose: 2–5 × 10⁶ plaque-forming units (pfu) per animal, which is established as a lethal dose.[1]

3. Drug Administration:

-

Test Article: Cidofovir sodium dissolved in sterile phosphate-buffered saline (PBS).

-

Treatment Groups:

-

Group 1 (Therapeutic): Single subcutaneous (SC) injection of 100 mg/kg Cidofovir administered on day 0, 2, 4, or 6 post-infection.[1]

-

Group 2 (Aerosol Therapy): Single aerosolized dose of 0.5-5 mg/kg Cidofovir administered 1 day before or on the day of infection.[9]

-

Group 3 (Placebo Control): Single SC injection of PBS on day 0.[1]

-

-

Aerosol Generation: For aerosol administration, Cidofovir is delivered as a small-particle aqueous aerosol using a suitable nebulizer system.[9]

4. Monitoring and Endpoints:

-

Morbidity: Daily monitoring of body weight and clinical signs of illness (e.g., ruffled fur, inactivity) for at least 21 days.[1]

-

Mortality: Record survival daily for the duration of the study.

-

Viral Load: On selected days post-infection (e.g., day 8), a subset of animals is euthanized, and lungs are harvested to determine pulmonary virus titers via plaque assay.[9]

-

Histopathology: Lung tissues are collected, fixed, and processed for histological examination to assess the severity of viral pneumonitis and hemorrhage.[1][9]

Caption: Experimental workflow for Cowpox aerosol model.

Cytomegalovirus (CMV) Efficacy Studies

Cidofovir is a primary therapy for CMV retinitis. Animal models, particularly in immunocompromised settings, are crucial for evaluating its efficacy. Studies have utilized murine models of myocarditis and SCID mice implanted with human retinal tissue to demonstrate Cidofovir's ability to suppress CMV replication.[7][13]

Quantitative Data Summary: Cytomegalovirus

| Animal Model | Virus | Cidofovir Dose & Route | Key Findings | Citation |

| BALB/c Mice | Murine CMV (MCMV) | Doses commencing 24h post-infection (route/dose not specified) | Significantly reduced the acute phase of myocarditis and reduced severity of the chronic phase. | [13] |

| SCID Mice with Human Retinal Implants | Human CMV | Not specified | Resulted in a significant suppression of CMV replication in the retinal tissue. | [7] |

| Guinea Pig (Congenital Model) | Guinea Pig CMV (GPCMV) | Cyclic Cidofovir (cHPMPC) | Completely prevented vertical transmission to the fetus (0/16 pups infected vs. 5/19 in control). | |

| Guinea Pig (Congenital Model) | GPCMV | Oral HDP-CDV (prodrug), 20 mg/kg or 4 mg/kg regimens | Improved pup survival from 50-60% to 93-100%; significantly reduced viral load in pup spleen and liver. |

Experimental Protocol: Murine CMV-Induced Myocarditis Model

This protocol is based on a study evaluating the therapeutic efficacy of Cidofovir on both acute and chronic phases of viral myocarditis.[13]

1. Animal Model:

-

Species: Adult BALB/c mice.

-

Housing: Standard housing conditions.

2. Virus Challenge:

-

Virus: Murine Cytomegalovirus (MCMV), K181 strain.

-

Challenge Route: Intraperitoneal (IP) injection.

-

Dose: A dose sufficient to induce myocarditis.

3. Drug Administration:

-

Test Article: this compound dissolved in a suitable vehicle.

-

Treatment Groups:

-

Dosing Regimen: Doses are administered to achieve significant reduction in viral titers in target organs like the salivary gland.

4. Monitoring and Endpoints:

-

Viral Load: At various time points, animals are euthanized, and organs (spleen, salivary gland, heart) are harvested to quantify viral titers.

-

Histopathology: Hearts are collected, fixed, and sectioned. Myocardial inflammation and necrosis are scored to determine the severity of myocarditis in both acute and chronic phases.[13]

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. m.youtube.com [m.youtube.com]

- 3. Intracellular concentrations determine the cytotoxicity of adefovir, cidofovir and tenofovir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. The Antiviral Agent Cidofovir Induces DNA Damage and Mitotic Catastrophe in HPV-Positive and -Negative Head and Neck Squamous Cell Carcinomas In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanism of Inhibition of Vaccinia Virus DNA Polymerase by Cidofovir Diphosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cidofovir Diphosphate Inhibits Adenovirus 5 DNA Polymerase via both Nonobligate Chain Termination and Direct Inhibition, and Polymerase Mutations Confer Cidofovir Resistance on Intact Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Pharmacokinetics, bioavailability, metabolism, and tissue distribution of cidofovir (HPMPC) and cyclic HPMPC in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pharmacodynamics of Cidofovir for Vaccinia Virus Infection in an In Vitro Hollow-Fiber Infection Model System - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cidofovir | C8H14N3O6P | CID 60613 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Cidofovir - Wikipedia [en.wikipedia.org]

- 13. Clinical pharmacokinetics of the antiviral nucleotide analogues cidofovir and adefovir - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Quantification of Cidofovir in Biological Samples using High-Performance Liquid Chromatography (HPLC)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the quantification of Cidofovir in various biological matrices using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. The described methodology is crucial for pharmacokinetic studies, therapeutic drug monitoring, and quality control in the development and clinical application of Cidofovir. This document outlines the necessary reagents, instrumentation, and step-by-step procedures for sample preparation and chromatographic analysis, along with method validation parameters.

Introduction

Cidofovir is a potent antiviral drug effective against a range of DNA viruses, most notably cytomegalovirus (CMV) retinitis in immunocompromised individuals.[1] Accurate and reliable quantification of Cidofovir in biological samples such as plasma, serum, and urine is essential for understanding its pharmacokinetic profile, ensuring therapeutic efficacy, and minimizing potential nephrotoxicity.[1] High-Performance Liquid Chromatography (HPLC) offers a robust and widely accessible analytical technique for this purpose. This application note details a validated RP-HPLC method for the determination of Cidofovir.

Chemical Structure of Cidofovir

Cidofovir, chemically known as [(2S)-1-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxypropan-2-yl]oxymethylphosphonic acid, is a nucleoside phosphonate analogue.[2][3]

Experimental Protocols

Materials and Reagents

-

Cidofovir reference standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Trifluoroacetic acid (TFA)

-

Citric acid

-

Sodium hydroxide

-

Water (HPLC grade)

-

Biological matrix (plasma, urine, etc.)

-

Solid-phase extraction (SPE) cartridges (e.g., Varian® SAX)[5]

-

Syringe filters (0.45 µm)

Instrumentation

-

HPLC system with a UV detector

-

C18 analytical column (e.g., Inspire 150 x 4.6 mm, 5 µm or equivalent)[6][7]

-

Data acquisition and processing software

-

Analytical balance

-

pH meter

-

Vortex mixer

-

Centrifuge

-

Ultrasonic bath

Chromatographic Conditions

A summary of established HPLC conditions for Cidofovir analysis is presented in the table below.

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Stationary Phase | Inspire C18 (150 x 4.6 mm, 5 µm)[6][7] | Waters C18 (250 mm × 4.6 mm, 5 μm)[8] | C-18 RP Column (250mm × 4.6mm)[9] |

| Mobile Phase | 65% Acetonitrile, 35% TFA buffer (1ml TFA in 1000ml water, pH 3)[6] | Methanol:Water (20:80, v/v) with 10% NaOH to pH 6.2[8] | Acetonitrile:0.005M Citric Acid Buffer (pH 5.5) (60:40, v/v)[9] |

| Flow Rate | 1.0 ml/min[6][7][8] | 1.0 ml/min[8] | 1.0 ml/min[9] |

| Detection Wavelength | 230 nm[6][7] | 270 nm[8] | 260 nm[9][10] |

| Injection Volume | 20 µl[6][7] | Not Specified | Not Specified |

| Run Time | 10 min[6][7] | Not Specified | Not Specified |

Standard Solution Preparation

-

Stock Solution (1000 µg/ml): Accurately weigh 25 mg of Cidofovir working standard and transfer it to a 25 ml volumetric flask.[6] Dissolve and dilute to volume with a suitable solvent (e.g., methanol or water).[8]

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations within the desired linear range (e.g., 20 µg/ml to 50 µg/ml).[6][7]

Sample Preparation from Biological Matrices

Solid-Phase Extraction (SPE) for Plasma Samples [5]

-

Dilute 400 µL of plasma with 500 µL of water.

-

Condition a Varian® SAX 1 mL (100 mg) extraction cartridge with methanol followed by water.

-

Load the diluted plasma sample onto the conditioned cartridge.

-

Wash the cartridge with 2 mL of water.

-

Elute Cidofovir with 2 mL of 5% acetic acid in methanol.

-

Evaporate the eluent to dryness under a stream of air at 38 °C.

-

Reconstitute the residue in a suitable volume of mobile phase for HPLC analysis.

Protein Precipitation for Plasma or Serum Samples

-

To 100 µL of plasma or serum, add 200 µL of acetonitrile.

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Collect the supernatant and filter through a 0.45 µm syringe filter before injection into the HPLC system.

Method Validation

The described HPLC method should be validated according to ICH or other relevant guidelines. Key validation parameters are summarized below.

| Parameter | Typical Range/Value |

| Linearity Range | 20 - 1000 ng/mL (LC-MS/MS)[5], 20 - 50 µg/ml[6][7], 30 - 120 µg/ml[8] |

| Correlation Coefficient (r²) | > 0.99[5][8] |

| Limit of Detection (LOD) | 0.067 ppm[9] |

| Limit of Quantification (LOQ) | 20 ng/mL (LC-MS/MS)[5], 0.205 ppm[9] |

| Accuracy (% Recovery) | 101.6 - 105.7%[5] |

| Precision (%RSD) | Intra-assay: 4.1 - 5.4%, Inter-assay: 5.6 - 6.8%[5] |

Visualizations

Caption: Experimental workflow for the quantification of Cidofovir.

Caption: Simplified mechanism of action of Cidofovir.

References

- 1. jbino.com [jbino.com]

- 2. Cidofovir | C8H14N3O6P | CID 60613 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Cidofovir | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 4. GSRS [precision.fda.gov]

- 5. Determination of cidofovir in human plasma after low dose drug administration using high performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pharmaresearchlibrary.org [pharmaresearchlibrary.org]

- 8. ijcrt.org [ijcrt.org]

- 9. Development and Validation of a RP-HPLC method for Analysis of Cidofovir in Medicinal Form | Semantic Scholar [semanticscholar.org]

- 10. CN101464432B - Method for measuring Cidofovir related substance by high efficiency liquid chromatography - Google Patents [patents.google.com]

Application Note: A Protocol for Assessing Cidofovir Cytotoxicity in Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction Cidofovir is a potent antiviral nucleotide analogue used in the treatment of various DNA virus infections, most notably cytomegalovirus (CMV) retinitis in immunocompromised individuals.[1][2] Its mechanism of action involves the inhibition of viral DNA polymerase after being phosphorylated intracellularly to its active diphosphate form.[1] However, the clinical utility of cidofovir is significantly limited by its dose-dependent nephrotoxicity, which manifests as damage to proximal tubular cells in the kidneys.[3][4] This toxicity is primarily mediated by the active uptake of cidofovir into these cells by the human renal organic anion transporter 1 (hOAT1).[3][5] Consequently, in vitro assessment of cidofovir cytotoxicity is crucial for understanding its mechanisms of toxicity and for the development of safer antiviral therapies.

This document provides a detailed protocol for assessing the cytotoxicity of cidofovir in cell culture, focusing on relevant cell models and a panel of assays to measure viability, membrane integrity, and apoptosis.

Experimental Design and Key Parameters

Successful assessment of cidofovir cytotoxicity requires careful selection of cell lines, drug concentrations, and exposure times.

1.1. Cell Line Selection The choice of cell line is critical for obtaining clinically relevant data. Given cidofovir's known nephrotoxicity, renal proximal tubular epithelial cells are the most appropriate model.

-

hOAT1-Expressing Cells: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably transfected to express the human renal organic anion transporter 1 (hOAT1) are highly recommended.[3][5] These models demonstrate significantly increased sensitivity to cidofovir compared to their wild-type counterparts, accurately reflecting the transporter-dependent mechanism of toxicity.[5][6]

-

Human Kidney Proximal Tubular Cells: The HK-2 cell line, an immortalized human proximal tubular epithelial cell line, is another excellent model as it endogenously expresses the necessary transporters and recapitulates key aspects of clinical toxicity.[4][7]

-

Control Cell Lines: Parental cell lines (e.g., CHO or HEK293 wild-type) that do not express hOAT1 should be used as controls to demonstrate transporter-specific cytotoxicity.[5] Kidney fibroblast cell lines can also be used as a negative control, as they have shown resistance to cidofovir-induced death.[7]

1.2. Cidofovir Concentration and Exposure Duration A dose-response and time-course experiment should be performed to determine the 50% inhibitory concentration (IC50) and the kinetics of cell death.

-

Concentration Range: Based on previous studies, a broad range of concentrations should be tested. A starting range of 1 µM to 500 µM is recommended. In human proximal tubular cells, cytotoxic effects consistent with clinical toxicity have been observed in the 10-40 µg/mL range.[4][7]

-

Exposure Time: Cidofovir's cytotoxic effects can manifest over several days. It is recommended to assess cytotoxicity at multiple time points, such as 24, 48, 72 hours, and even up to 7-9 days, as peak apoptosis has been observed at 7 days and anti-proliferative effects increase over time.[7][8]

1.3. Experimental Controls Proper controls are essential for the correct interpretation of results.

-

Untreated Control: Cells cultured in medium without cidofovir.

-

Vehicle Control: Cells treated with the same solvent used to dissolve cidofovir (e.g., sterile PBS or culture medium).

-

Positive Control (for Cytotoxicity): A known cytotoxic agent (e.g., 1 µM Staurosporine for apoptosis assays or 1% Triton™ X-100 for LDH assays) to ensure the assay is performing correctly.

-

Inhibitor Control (Probenecid): Probenecid is an inhibitor of hOAT1.[3][7] Co-treatment of hOAT1-expressing cells with cidofovir and probenecid should markedly reduce cytotoxicity, confirming the role of the transporter in drug uptake and toxicity.[3]

Table 1: Summary of Experimental Parameters